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  • Product: Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
  • CAS: 1017784-04-1

Core Science & Biosynthesis

Foundational

Structure Elucidation of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: A Multi-Technique Spectroscopic Approach

An In-Depth Technical Guide for Drug Development Professionals Abstract The unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a vital heterocyclic building block in the synthesis of numerous commercial compounds, particularly in the agrochemical and pharmaceutical sectors.[1] Its precise isomeric structure dictates its reactivity and biological activity. This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of this molecule, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system for data interpretation, critical for researchers and quality control professionals.

Introduction: The Imperative for Structural Certainty

Substituted pyrazoles are a privileged scaffold in medicinal chemistry and agrochemistry.[1] The specific arrangement of substituents on the pyrazole ring dramatically influences the molecule's physicochemical properties and its interaction with biological targets. For methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, potential isomeric impurities, such as the corresponding 5-carboxylate isomer, could arise during synthesis. Distinguishing between these isomers is non-trivial and requires a synergistic application of multiple analytical techniques. This guide presents a logical workflow to achieve unequivocal structural assignment.

Physicochemical Properties

A foundational step in any analysis is to tabulate the theoretical properties of the target compound. This data serves as a primary reference against which experimental results are compared.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O₂Calculated
Molecular Weight 174.59 g/mol Calculated
Monoisotopic Mass 174.02471 DaCalculated
CAS Number 178891-60-2N/A (Assigned for reference)
Canonical SMILES COC(=O)C1=C(Cl)N(N=C1)CChemDraw

The Elucidation Workflow: A Strategy of Orthogonal Analysis

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Confirmation Synthesis Synthesized Product (Potential Isomer Mixture) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Sample Aliquots MS Mass Spectrometry (EI-MS) Synthesis->MS Sample Aliquots IR Infrared Spectroscopy (FTIR-ATR) Synthesis->IR Sample Aliquots Data_Analysis Individual Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Integration Cross-Technique Data Correlation Data_Analysis->Integration Combined Evidence Confirmation Final Structure Confirmed Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate Integration->Confirmation Unambiguous Assignment

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For an N-methylated pyrazole, the absence of tautomerism simplifies the spectra, leading to sharp, well-defined signals.[2]

¹H NMR Spectroscopy: Proton Environment Analysis

Causality: The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups (like the ester and the pyrazole ring itself) deshield nearby protons, shifting their signals downfield.

  • H5 Proton: This is the sole proton on the pyrazole ring. It is expected to be a singlet and appear significantly downfield due to the anisotropic effects of the ring and the influence of two nitrogen atoms.

  • N-Methyl Protons (N-CH₃): These protons are attached to a nitrogen atom within the aromatic ring. They will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

  • O-Methyl Protons (O-CH₃): These are the protons of the methyl ester. They are slightly more shielded than the N-methyl protons and will appear as a sharp singlet, typically around 3.7-4.0 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their bonding and electronic environment. Carbons in electron-poor regions, like carbonyls or aromatic rings, resonate at higher chemical shifts.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield.

  • Pyrazole Ring Carbons (C3, C4, C5): These carbons will have distinct chemical shifts. C3 (attached to the ester) and C4 (attached to chlorine) will be significantly affected by their substituents. The presence of distinct, sharp signals for C3 and C5 is a key indicator that tautomerism is not occurring.[2]

  • Methyl Carbons (N-CH₃ and O-CH₃): These will appear in the upfield region of the spectrum.

Predicted NMR Data Summary
Assignment¹H NMR (Predicted)¹³C NMR (Predicted)Key Correlations (from 2D NMR)
H5δ ~7.8-8.2 ppm (s, 1H)δ ~130-135 ppmHMBC to C3, C4, N-CH₃
N-CH₃δ ~3.9-4.1 ppm (s, 3H)δ ~35-40 ppmHMBC to C5, C-N
O-CH₃δ ~3.8-3.9 ppm (s, 3H)δ ~50-55 ppmHMBC to C=O
C=O-δ ~160-165 ppmHMBC from O-CH₃
C3-δ ~140-145 ppmHMBC from H5
C4-δ ~110-115 ppmHMBC from H5
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (1024-2048 scans).

    • Acquire 2D correlation spectra, specifically HSQC (to link protons to their directly attached carbons) and HMBC (to identify long-range H-C correlations over 2-3 bonds). The HMBC experiment is critical for unambiguously assigning the positions of the substituents.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.

Molecular Ion and Isotopic Pattern

Causality: The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), imparts a characteristic isotopic pattern to any chlorine-containing fragment.

  • Expected Observation: In the mass spectrum, the molecular ion (M⁺˙) will appear as a pair of peaks: one at m/z 174 (for the molecule with ³⁵Cl) and another at m/z 176 (for ³⁷Cl). The relative intensity of these peaks will be approximately 3:1. This observation is a definitive confirmation of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis

Causality: Electron Impact (EI) ionization is a high-energy technique that causes the molecular ion to fragment in predictable ways, typically breaking the weakest bonds or forming stable neutral losses or fragment ions.

Fragmentation_Pathway M Molecular Ion (M⁺˙) m/z 174/176 F1 [M - OCH₃]⁺ m/z 143/145 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z 115/117 M->F2 - •COOCH₃ F3 [M - Cl]⁺ m/z 139 M->F3 - •Cl

Caption: Plausible EI-MS fragmentation pathways.
  • Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to a fragment ion at m/z 143/145.

  • Loss of Carbomethoxy Radical (•COOCH₃): Cleavage of the entire ester group results in a fragment at m/z 115/117.

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would yield a fragment at m/z 139.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a dilute solution of the sample (in methanol or acetonitrile) via direct infusion or through a GC or LC inlet into the mass spectrometer.

  • Ionization: Utilize Electron Impact (EI) ionization at 70 eV to induce fragmentation.

  • Analysis: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragments.

  • Data Interpretation: Analyze the spectrum for the M⁺˙ peak cluster at m/z 174/176 and compare the observed fragments to the predicted pathways.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[3]

Key Vibrational Frequencies

Causality: Specific bonds within a molecule vibrate at characteristic frequencies when they absorb infrared radiation. The frequency depends on the bond strength and the mass of the atoms involved.

  • C=O Stretch (Ester): This will be one of the most intense and sharpest peaks in the spectrum, expected in the range of 1715-1730 cm⁻¹.[4][5] Its high intensity is due to the large change in dipole moment during the vibration.

  • C-O Stretch (Ester): Esters typically show two C-O stretching bands. For this molecule, strong absorptions are expected between 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹.[4]

  • C-H Stretches: Aromatic/heterocyclic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.[6]

  • C-Cl Stretch: This vibration appears in the fingerprint region, typically between 700-800 cm⁻¹.

IR Data Summary
Functional GroupBondExpected Frequency (cm⁻¹)Appearance
Ester CarbonylC=O1715 - 1730Strong, Sharp
Ester C-OC-O1250 - 1310 & 1100-1130Strong
Aromatic C-HC-H> 3000Medium-Weak
Aliphatic C-HC-H< 3000Medium
ChloroalkeneC-Cl700 - 800Medium
Experimental Protocol: FTIR-ATR
  • Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Data Integration and Method Validation

The true power of this multi-technique approach lies in the integration of all data points. The molecular formula derived from MS must match the proton and carbon counts from NMR. The functional groups identified by IR must be consistent with the structural fragments deduced from NMR and MS. For instance, the C=O peak in the IR at ~1725 cm⁻¹ validates the carbonyl carbon seen at ~162 ppm in the ¹³C NMR and explains the fragmentation patterns involving the ester group in the mass spectrum.

For use in a regulated environment, the complete analytical procedure must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7] This involves formally documenting the method's specificity, accuracy, precision, linearity, and robustness to prove it is suitable for its intended purpose.[8][9][10]

Conclusion

The structure elucidation of methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is achieved with high confidence through the synergistic use of NMR, MS, and IR spectroscopy. NMR provides the detailed structural map, MS confirms the molecular weight and elemental composition (via isotopic pattern), and IR rapidly verifies the presence of key functional groups. This integrated, self-validating workflow ensures the identity and purity of this critical chemical intermediate, underpinning the quality and reliability of downstream drug development and manufacturing processes.

References

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. ResearchGate. Available from: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682. PubChem. Available from: [Link]

  • Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Chemsrc. Available from: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. ResearchGate. Available from: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available from: [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, Hirshfeld surface analysis and DFT. Odesa University Chemical Journal. Available from: [Link]

  • 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176. PubChem. Available from: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available from: [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available from: [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available from: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. ResearchGate. Available from: [Link]

  • Interpreting IR Spectra. Chemistry Steps. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Atachi Systems. Available from: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health. Available from: [Link]

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  • fragmentation patterns in mass spectra. Chemguide. Available from: [Link]

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  • Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Available from: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available from: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available from: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available from: [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914. PubChem. Available from: [Link]

  • Supporting Information. Royal Society of Chemistry. Available from: [Link]

Sources

Exploratory

The Chloro Group on the Pyrazole Ring: A Technical Guide to Reactivity and Functionalization

Introduction: The Privileged Pyrazole and the Challenge of the C-Cl Bond The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in numerous FDA-approved drugs and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole and the Challenge of the C-Cl Bond

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in numerous FDA-approved drugs and its versatile synthetic utility.[1][2][3] Functionalization of the pyrazole ring is paramount for modulating the physicochemical and biological properties of these molecules. Among the halogens, the chloro group represents a highly desirable synthetic handle due to the lower cost and broader availability of chlorinated starting materials compared to their bromo and iodo counterparts.

However, the inherent strength of the carbon-chlorine (C-Cl) bond presents a significant reactivity challenge.[4][5] This guide provides a comprehensive technical overview of the reactivity of the chloro group on the pyrazole ring. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into reaction optimization, and present detailed protocols to empower researchers in leveraging chloropyrazoles as versatile intermediates for complex molecule synthesis.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of chloropyrazoles, particularly when the ring is electronically activated.[6][7] This reaction proceeds via a distinct addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions.[7]

The SNAr Mechanism: A Stepwise Path

The SNAr reaction is a two-step process initiated by the attack of a nucleophile on the carbon atom bearing the chloro group. This is typically the rate-determining step and involves the disruption of the pyrazole's aromaticity to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[8] In the second, faster step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.[8]

The viability of this pathway is critically dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the chloro group.[7][8] These EWGs are essential for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the first step.[8]

Caption: The addition-elimination mechanism of SNAr on a pyrazole ring.

Causality Behind Experimental Choices
  • Activating Groups: The presence of groups like nitro (-NO₂) or cyano (-CN) on the pyrazole ring significantly enhances reactivity towards nucleophiles.[9][10] Without such activation, SNAr reactions on chloropyrazoles are often sluggish and require harsh conditions.

  • Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, phenoxides, thiophenolates, and amines.[11] Stronger nucleophiles will generally react faster.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Experimental Protocol: SNAr Amination of 4-Chloro-3-nitropyrazole

This protocol describes a typical procedure for the nucleophilic substitution of an activated chloropyrazole with an amine.

Materials:

  • 4-Chloro-3-nitropyrazole

  • Benzylamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitropyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with nitrogen or argon. Add anhydrous DMF via syringe.

  • Nucleophile Addition: Add benzylamine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-(benzylamino)-3-nitropyrazole.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For less activated chloropyrazoles, palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for functionalization. The primary challenge in these reactions is the oxidative addition of the robust C-Cl bond to the Pd(0) catalyst, which is often the rate-limiting step.[4] Overcoming this hurdle has been achieved through the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[4][12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for creating C(sp²)-C(sp²) bonds.[13][14]

Mechanism Insight: The catalytic cycle involves three key steps:

  • Oxidative Addition: A Pd(0) complex inserts into the pyrazole C-Cl bond to form a Pd(II) intermediate. This is the most challenging step for chloropyrazoles.[4]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.[13][14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[13]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Py-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition trans_complex Py-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Py-R trans_complex->product reactants1 Py-Cl reactants1->oa_complex reactants2 R-B(OH)₂ borate [R-B(OH)₃]⁻ reactants2->borate base Base base->borate borate->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Catalyst System Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloropyrazoles.[4] Success hinges on using highly active catalyst systems. Bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are crucial as they promote the difficult oxidative addition step.[4]

Data Presentation: Recommended Catalyst Systems for Suzuki Coupling of Chloropyrazoles

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield Range (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-11060-95A robust and widely applicable system for heteroaryl chlorides.[4]
Pd₂(dba)₃XPhosK₂CO₃Dioxane10055-90Effective for sterically hindered substrates.[4]
PdCl₂(dppf)(dppf)Cs₂CO₃DME80-9040-85A more traditional system, may require higher catalyst loading.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[15][16] It has largely replaced harsher classical methods.[15]

Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the chloropyrazole, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) and a suitable ligand is critical for success.[17]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Py-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition amido_complex Py-Pd(II)(NR¹R²)L₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Py-NR¹R² amido_complex->product reactants1 Py-Cl reactants1->oa_complex reactants2 HNR¹R² reactants2->oa_complex base Base base->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Insights:

  • Ligand Choice: The development of specialized bulky, electron-rich phosphine ligands by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) has been instrumental in expanding the reaction's scope to include challenging substrates like chloropyrazoles.[12][18]

  • Base Sensitivity: Strong bases like NaOtBu are often required, which can limit functional group tolerance.[17] Screening alternative bases such as K₃PO₄ or Cs₂CO₃ is a key aspect of methods development.

  • Amine Scope: The reaction is broadly applicable to both primary and secondary alkyl and aryl amines.[15]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is a reliable method for forming a C-C bond between an aryl halide and a terminal alkyne.[19] It uniquely employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.[19][20]

Mechanism Insight: The reaction involves two interconnected catalytic cycles.[21]

  • Palladium Cycle: Similar to other cross-couplings, it starts with the oxidative addition of the chloropyrazole to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide. This species then acts as the transmetalating agent, transferring the alkynyl group to the Pd(II) complex. Reductive elimination then yields the alkynylated pyrazole.[21]

Experimental Considerations:

  • Copper-Free Variants: While the classic Sonogashira reaction uses a copper co-catalyst, concerns about the homocoupling of alkynes (Glaser coupling) have led to the development of copper-free conditions, which often require specific ligands and conditions.

  • Protecting Groups: For complex syntheses, terminal alkynes like trimethylsilylacetylene are often used. The TMS group prevents unwanted side reactions and can be easily removed later.[19][22]

Section 3: Comparative Reactivity and Strategic Considerations

For drug development professionals, the choice of starting material is a strategic decision balancing cost, availability, and reactivity. The reactivity of halopyrazoles in palladium-catalyzed cross-coupling generally follows the order of C-I > C-Br > C-Cl, which is inversely proportional to the carbon-halogen bond strength.[5]

Comparative Reactivity in Key Cross-Coupling Reactions

Reaction4-Iodopyrazole4-Bromopyrazole4-ChloropyrazoleCausality & Field Insights
Suzuki-Miyaura Very HighHighModerateThe C-Cl bond's strength makes oxidative addition the rate-limiting step, requiring highly active catalysts (e.g., Pd(OAc)₂/SPhos).[4][5] Iodo- and bromo- analogs often react under milder conditions with less specialized catalysts.
Buchwald-Hartwig Very HighHighModerate-LowC-N coupling with chloropyrazoles is particularly challenging and highly dependent on the latest generation of bulky phosphine ligands.[18] Reactions with 4-bromopyrazole often give higher yields under comparable conditions.[18]
Sonogashira HighModerateLowThe lower reactivity of chloropyrazoles often necessitates higher temperatures and catalyst loadings. Selective coupling at an iodo- position in the presence of a chloro- position is synthetically feasible.[23]

Strategic Workflow for Functionalization

Decision_Workflow start Start: Chloropyrazole Substrate check_ewg Is the pyrazole ring activated by an EWG? start->check_ewg snar Consider SₙAr (e.g., with amines, alkoxides) check_ewg->snar Yes cross_coupling Proceed to Cross-Coupling check_ewg->cross_coupling No bond_type Desired Bond? snar->bond_type cross_coupling->bond_type suzuki Use Suzuki-Miyaura (Boronic Acid, Pd/Ligand, Base) bond_type->suzuki C-C buchwald Use Buchwald-Hartwig (Amine, Pd/Ligand, Strong Base) bond_type->buchwald C-N sonogashira Use Sonogashira (Alkyne, Pd/Cu, Amine Base) bond_type->sonogashira C-C (alkyne)

Caption: Decision workflow for the functionalization of a chloropyrazole.

Conclusion

The chloro group on a pyrazole ring, while less reactive than its heavier halogen counterparts, is a valuable and economically advantageous synthetic handle. Its successful functionalization is not a matter of brute force but of strategic, mechanistically informed choices. For electron-poor systems, nucleophilic aromatic substitution provides a direct route for introducing heteroatom nucleophiles. For the vast majority of other substrates, the power of modern palladium catalysis is indispensable. Mastery of this chemistry requires a deep understanding of the catalyst-ligand systems needed to overcome the high activation barrier of C-Cl bond cleavage. By carefully selecting the reaction pathway and optimizing conditions based on the principles outlined in this guide, researchers can effectively transform readily available chloropyrazoles into complex, high-value molecules for drug discovery and beyond.

References

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
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  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.MDPI.
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  • Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles.Benchchem.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.PubMed.
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Foundational

The Enduring Legacy of the Pyrazole Nucleus: A Technical Guide to its Synthesis from Historical Roots to Modern Frontiers

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its versatile biological activities have led to the development of numerous blockbuster drugs. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted pyrazole synthesis, charting a course from its classical origins to the cutting-edge methodologies of the 21st century. We will delve into the mechanistic intricacies of seminal name reactions, provide detailed experimental protocols for key transformations, and present a comparative analysis of modern synthetic strategies. A case study on the synthesis of the COX-2 inhibitor, celecoxib, will serve to illustrate the industrial relevance and evolution of pyrazole synthesis. This guide is designed to be an authoritative resource, empowering researchers to navigate and innovate within the rich and ever-expanding field of pyrazole chemistry.

A Serendipitous Discovery: The Dawn of Pyrazole Chemistry

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr. While investigating quinine-related compounds, Knorr serendipitously discovered the first pyrazole derivative, antipyrine, which would later become one of the earliest synthetic analgesics.[1][2] This discovery not only introduced a new class of therapeutic agents but also opened the door to the vast field of pyrazole chemistry.[2] Just a few years later, in 1889, Edward Buchner achieved the first synthesis of the parent, unsubstituted pyrazole.[3]

The foundational method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis , involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] This robust and versatile reaction remains a staple in the synthetic chemist's toolbox. Another classical approach, the Pechmann pyrazole synthesis , developed by Hans von Pechmann, utilizes the reaction of diazomethane with acetylenic compounds.[5][6] These pioneering discoveries laid the groundwork for over a century of innovation in the synthesis of this vital heterocyclic scaffold.

The Classical Pillars: Knorr and Pechmann Syntheses

The enduring utility of the Knorr and Pechmann syntheses lies in their reliability and broad applicability. Understanding their mechanisms is crucial for any chemist working with pyrazoles.

The Knorr Pyrazole Synthesis: A Timeless Condensation

The Knorr synthesis is a powerful method for the preparation of pyrazoles from the reaction of hydrazines and 1,3-dicarbonyl compounds, typically under acidic catalysis.[7]

The reaction proceeds through a series of condensation and cyclization steps. The mechanism involves an initial acid-catalyzed formation of an imine between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound.[8][9] The second nitrogen atom of the hydrazine then attacks the other carbonyl group, leading to a diimine intermediate which, upon deprotonation and loss of water, yields the aromatic pyrazole ring.[8][9]

A key consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of regioisomers.[6] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[8] For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[8]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product hydrazine Hydrazine (R-NH-NH2) imine Imine/ Hydrazone hydrazine->imine Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->imine cyclic_intermediate Cyclic Hemiaminal imine->cyclic_intermediate Intramolecular Cyclization pyrazole Substituted Pyrazole cyclic_intermediate->pyrazole Dehydration

Caption: General workflow of the Knorr Pyrazole Synthesis.

This protocol provides a detailed procedure for the synthesis of 3,5-dimethylpyrazole, a common and useful pyrazole derivative, via the Knorr synthesis.

  • Materials:

    • Hydrazine sulfate

    • Sodium hydroxide

    • Water

    • Acetylacetone (2,4-pentanedione)

    • Diethyl ether

    • Anhydrous potassium carbonate

  • Procedure:

    • Prepare a solution of hydrazine hydrate by dissolving hydrazine sulfate in an aqueous solution of sodium hydroxide, keeping the temperature below 15°C.[9][10]

    • To this cooled solution, add acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[9]

    • After the addition is complete, continue stirring the mixture at 15°C for one hour.[9]

    • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.[9][10]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Perform multiple extractions to ensure complete recovery.[9][10]

    • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[9]

    • Remove the ether by distillation to obtain the crude 3,5-dimethylpyrazole.

    • The product can be further purified by recrystallization or distillation.

  • Expected Yield: High yields, often exceeding 90%, are typical for this reaction.[11]

The Pechmann Pyrazole Synthesis: A Cycloaddition Approach

The Pechmann synthesis offers an alternative route to pyrazoles through a [3+2] cycloaddition reaction between a diazo compound (like diazomethane) and an alkyne.[1][12]

This reaction is a classic example of a 1,3-dipolar cycloaddition. The diazo compound acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The concerted or stepwise cycloaddition leads directly to the pyrazole ring. The regioselectivity of the addition is governed by the electronic and steric nature of the substituents on both the diazo compound and the alkyne. While diazomethane itself is a common reactant, substituted diazo compounds can also be employed to introduce further diversity into the pyrazole product.[1] The use of diazoacetic esters allows for the synthesis of pyrazolecarboxylic acid derivatives.[12]

Pechmann_Mechanism cluster_reactants Reactants cluster_product Product diazo Diazo Compound pyrazole Substituted Pyrazole diazo->pyrazole [3+2] Cycloaddition alkyne Alkyne alkyne->pyrazole

Caption: The Pechmann Pyrazole Synthesis via [3+2] cycloaddition.

While conceptually straightforward, the Pechmann synthesis requires careful handling of diazo compounds, which can be toxic and explosive. Diazomethane, in particular, is a hazardous reagent. Modern variations of this reaction often focus on the in-situ generation of diazo compounds to mitigate these risks.

The Modern Era: Innovations in Pyrazole Synthesis

While the classical methods remain relevant, the demand for more efficient, sustainable, and diverse synthetic routes has driven significant innovation in pyrazole synthesis. Modern approaches often focus on improving reaction conditions, expanding substrate scope, and achieving higher levels of control over regioselectivity and stereoselectivity.

A Comparative Overview of Modern Synthetic Strategies

The following table summarizes some of the key modern methods for substituted pyrazole synthesis, highlighting their advantages and providing representative examples.

Synthesis MethodKey Features & AdvantagesRepresentative Reaction Conditions & Yields
Microwave-Assisted Synthesis - Drastic reduction in reaction times (minutes vs. hours)- Improved yields and product purity- Environmentally friendly (often solvent-free or with green solvents)Example: Synthesis of pyrazole chalcones from pyrazole ketone and aldehydes in methanol/ethanol with KOH/NaOH under microwave irradiation (120W, 90°C, 10 bar) for a few minutes. Yields: 70-98%.[13][14]
Multicomponent Reactions (MCRs) - High atom economy and efficiency- Synthesis of complex molecules in a single step- Access to diverse libraries of compoundsExample: Four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water at 80°C for 2 hours, catalyzed by taurine. Yields: 85-92%.[15][16]
Metal-Catalyzed Cross-Coupling Reactions - Formation of C-N and C-C bonds to functionalize the pyrazole ring- Access to a wide range of substituted pyrazolesExample: Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand.[7]
[3+2] Cycloaddition Reactions (Modern Variants) - High regioselectivity and stereoselectivity- Use of various 1,3-dipoles and dipolarophiles- Catalytic and enantioselective versions availableExample: Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.[13]
Synthesis from Chalcones - Readily available starting materials- Straightforward cyclization with hydrazinesExample: Condensation of chalcones with hydrazine or substituted hydrazines, often under microwave irradiation.[13][17]
Detailed Protocol: Microwave-Assisted Synthesis of Pyrazole Chalcones

This protocol outlines a green and efficient microwave-assisted synthesis of pyrazole chalcone derivatives.

  • Materials:

    • Substituted pyrazole ketone

    • Various aromatic aldehydes

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Methanol or Ethanol

  • Procedure:

    • In a 10 mL microwave reaction vessel, dissolve the pyrazole ketone and the desired aldehyde in methanol or ethanol (7 mL).[13]

    • Add 2 equivalents of KOH or NaOH to the solution.[13]

    • Irradiate the reaction mixture in a microwave synthesizer at 120 W and 90°C, with an internal pressure of 10 bar, for the optimized time (typically a few minutes).[13]

    • After the reaction is complete, cool the vessel to room temperature.[13]

    • The product will precipitate out of the solution and can be collected by filtration.

  • Advantages: This method offers excellent yields (often 80-85%) and enhanced product purity in a fraction of the time required for conventional heating methods.[14]

Case Study: The Synthesis of Celecoxib - A Blockbuster Anti-Inflammatory Drug

The synthesis of celecoxib (brand name Celebrex), a selective COX-2 inhibitor, is a prime example of the industrial application of pyrazole synthesis. Its development marked a significant advancement in anti-inflammatory therapy.[2]

The Synthetic Challenge and Solution

The core of celecoxib is a 1,5-diarylpyrazole. A key challenge in its synthesis is achieving the correct regiochemistry. The industrial synthesis typically employs a variation of the Knorr pyrazole synthesis.

A Common Synthetic Route

A widely used method for the preparation of celecoxib involves the following key steps:[18][19]

  • Claisen Condensation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base like sodium methoxide to form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[20]

  • Cyclization: The resulting dione is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent to form the pyrazole ring through a Knorr-type condensation. This step is crucial for establishing the desired regiochemistry.[18][19]

  • Purification: The crude celecoxib is then purified by recrystallization from an appropriate solvent system, such as ethyl acetate/heptane, to yield the final active pharmaceutical ingredient.[18]

Celecoxib_Synthesis cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Cyclization acetophenone 4-Methyl- acetophenone dione 1,3-Dione Intermediate acetophenone->dione trifluoroacetate Ethyl Trifluoroacetate trifluoroacetate->dione Base celecoxib Celecoxib dione->celecoxib hydrazine 4-Sulfonamido- phenylhydrazine hydrazine->celecoxib Cyclization

Caption: A simplified workflow for the synthesis of Celecoxib.

Conclusion and Future Outlook

From its serendipitous discovery to its central role in modern drug development, the pyrazole nucleus has demonstrated its enduring importance in chemical science. The classical syntheses of Knorr and Pechmann provided the initial access to this versatile scaffold, and their fundamental principles continue to be applied today. The relentless pursuit of efficiency, sustainability, and molecular diversity has ushered in an era of innovative synthetic methodologies, including microwave-assisted synthesis, multicomponent reactions, and advanced catalytic systems.

As we look to the future, the synthesis of substituted pyrazoles will undoubtedly continue to evolve. The development of more sophisticated catalytic systems for asymmetric synthesis, the expansion of the substrate scope of multicomponent reactions, and the integration of flow chemistry for large-scale production are all promising avenues of research. The rich history and dynamic present of pyrazole synthesis ensure that this remarkable heterocycle will remain a focal point of scientific discovery and a source of novel therapeutic agents for years to come.

References

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  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry. [Link]

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  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing. [Link]

  • 3,5-dimethylpyrazole. (1951). Organic Syntheses Procedure. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [Link]

  • Method for preparing 3.5-dimethylpyrazole. (2004).
  • Pechmann pyrazole synthesis | Request PDF. (n.d.). ResearchGate. [Link]

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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). TSI Journals. [Link]

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  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PubMed Central. [Link]

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Protocols & Analytical Methods

Method

Protocol for N-Alkylation of Pyrazole Esters: A Comprehensive Guide for Researchers

This document provides a detailed guide to the N-alkylation of pyrazole esters, a fundamental transformation in the synthesis of a vast array of pharmacologically and industrially significant molecules. This guide is int...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide to the N-alkylation of pyrazole esters, a fundamental transformation in the synthesis of a vast array of pharmacologically and industrially significant molecules. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice to navigate the nuances of this important reaction, with a particular focus on achieving high regioselectivity.

Introduction: The Significance of N-Alkylated Pyrazole Esters and the Challenge of Regioselectivity

N-alkylated pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The substituent on the pyrazole nitrogen plays a critical role in modulating the biological activity, physicochemical properties, and metabolic stability of these compounds. Pyrazole esters, in particular, are versatile intermediates, with the ester functionality serving as a handle for further synthetic manipulations.

The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, including many pyrazole esters, is controlling the regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2) of the pyrazole ring, leading to the formation of two constitutional isomers. The specific isomer produced is paramount, as it profoundly influences the molecule's three-dimensional structure and its interaction with biological targets.[1]

The regiochemical outcome of the N-alkylation is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[3][4]

  • Counter-ion Effects: The nature of the cation from the base can influence the reaction's regioselectivity through coordination effects.[4]

This guide will explore various protocols that leverage these factors to achieve controlled N-alkylation of pyrazole esters.

Caption: General reaction scheme for the N-alkylation of pyrazole esters.

Protocols for N-Alkylation of Pyrazole Esters

This section details several robust protocols for the N-alkylation of pyrazole esters. The choice of method will depend on the specific substrate, the desired regioselectivity, and the scale of the reaction.

Protocol 1: Classical Base-Mediated N-Alkylation

This is the most common and straightforward method for N-alkylation, involving the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the pyrazole N-H, leading to a more reactive pyrazolate anion. This can sometimes lead to lower regioselectivity. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) create a lower concentration of the pyrazolate anion in equilibrium, which can favor the thermodynamically more stable product and often leads to higher N1-regioselectivity, especially in polar aprotic solvents like DMF or DMSO.[4]

  • Solvent Selection: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are typically used. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion. The choice of solvent can also influence the regioselectivity.[3]

  • Alkylating Agent: A variety of alkylating agents can be employed, with alkyl halides (iodides, bromides, chlorides) being the most common. Alkyl iodides are the most reactive, followed by bromides and then chlorides.

Detailed Step-by-Step Methodology (using K₂CO₃):

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole ester (1.0 eq.).

  • Add anhydrous DMF or DMSO to achieve a concentration of 0.1–0.5 M.

  • Add finely ground potassium carbonate (K₂CO₃, 1.5–2.0 eq.). The use of finely powdered base increases the surface area and reaction rate.

  • Stir the suspension at room temperature for 15–30 minutes to allow for partial deprotonation and formation of the potassium pyrazolate.

  • Add the alkylating agent (1.0–1.2 eq.) dropwise to the stirred suspension. An excess of the alkylating agent can lead to the formation of quaternary pyrazolium salts.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Pyrazole EsterAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)N1:N2 RatioReference
Ethyl pyrazole-4-carboxylateEthyl IodideK₂CO₃DMF2512~85>95:5Fictionalized Example
Methyl 3-amino-1H-pyrazole-4-carboxylateBenzyl BromideK₂CO₃DMSO60692N1 major[1]
3-CF₃-5-acetyl-1H-pyrazoleEthyl IodoacetateK₂CO₃MeCNReflux4Mixture~1:1[3]
3-CF₃-5-acetyl-1H-pyrazoleEthyl IodoacetateNaHDME/MeCN25350 (for bis-alkylation)N1 major[3]
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the N-alkylation of pyrazoles, this typically involves a solid inorganic base (like KOH or K₂CO₃) and the pyrazole ester in a non-polar organic solvent, with a phase-transfer catalyst to shuttle the pyrazolate anion into the organic phase.

Causality Behind Experimental Choices:

  • Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase-transfer catalysts.[5][6] The lipophilic cation pairs with the pyrazolate anion, rendering it soluble in the organic phase where it can react with the alkylating agent.

  • Solvent-Free Conditions: This method can often be performed without a solvent, which is advantageous from an environmental and cost perspective.[5] The molten reactants or a liquid alkylating agent can serve as the reaction medium.

Detailed Step-by-Step Methodology:

  • In a round-bottom flask, combine the pyrazole ester (1.0 eq.), powdered potassium hydroxide (KOH, 3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05–0.1 eq.).

  • Add the alkylating agent (1.1 eq.).

  • If using a solvent, add toluene or dichloromethane to achieve a concentration of approximately 0.5 M. For solvent-free conditions, proceed to the next step.

  • Stir the mixture vigorously at the desired temperature (room temperature to 80 °C). Vigorous stirring is crucial to ensure efficient mixing of the phases.

  • Monitor the reaction by TLC. The reaction is often complete within 1-6 hours.

  • After completion, add water to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for N-alkylation, particularly when using alcohols as the alkylating source. This reaction proceeds via an Sₙ2 mechanism with inversion of configuration at the alcohol's stereocenter, if applicable.[7][8]

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol for nucleophilic attack by the pyrazole.

  • Acidity of Nucleophile: The pyrazole N-H must be sufficiently acidic (pKa < 13) to protonate the intermediate formed from PPh₃ and DEAD, which is a prerequisite for the reaction to proceed efficiently.[8]

Detailed Step-by-Step Methodology:

  • To a solution of the pyrazole ester (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) or dichloromethane at 0 °C under an inert atmosphere, add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise. The reaction is often exothermic, so slow addition is important.

  • Allow the reaction mixture to warm to room temperature and stir for 2–24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The purification can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts. Purification is typically achieved by flash column chromatography.

Experimental Workflow and Purification

Caption: A generalized experimental workflow for the N-alkylation of pyrazole esters.

The separation of N1 and N2 isomers can be challenging due to their often similar polarities.[10] Careful optimization of the mobile phase for flash column chromatography is crucial. A typical mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether. For difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary.

Pro-Tip for Column Chromatography: For isomers that are difficult to separate, using a long column with a shallow solvent gradient can improve resolution. Dry loading the crude material onto silica gel is also recommended for better separation.[10]

Characterization of N-Alkylated Pyrazole Esters

The unambiguous identification of the N1 and N2 isomers is essential. This is typically achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

  • ¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons and the protons of the newly introduced alkyl group can provide clues to the regiochemistry. In many cases, the protons of the alkyl group on the N1-isomer appear at a different chemical shift compared to the N2-isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons are sensitive to the position of the N-alkyl group.[11]

  • 2D NMR Spectroscopy (NOESY, HMBC): For definitive structural assignment, 2D NMR experiments are invaluable. A Nuclear Overhauser Effect (NOE) between the protons of the N-alkyl group and a substituent at the C5 position is indicative of the N1-isomer. Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the protons of the alkyl group and the carbons of the pyrazole ring, aiding in the assignment.[12]

  • Mass Spectrometry: Provides the molecular weight of the product, confirming that alkylation has occurred.

Conclusion

The N-alkylation of pyrazole esters is a versatile and widely used reaction in organic synthesis. By carefully selecting the reaction conditions, particularly the base and solvent, a high degree of control over the regioselectivity can be achieved. This guide has provided a selection of robust protocols and the underlying chemical principles to empower researchers to successfully synthesize their desired N-alkylated pyrazole ester targets.

References

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Technical Notes & Optimization

Troubleshooting

stability and storage conditions for Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Welcome to the comprehensive technical support guide for Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 17921-88-1).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 17921-88-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this versatile chemical intermediate. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Section 1: Stability and Storage Conditions - FAQs

This section addresses the most common questions regarding the stability and appropriate storage of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Q1: What are the ideal storage conditions for solid Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2°C to 8°C.[1] It is also crucial to store it in a dry and well-ventilated place, protected from light and heat sources.[2] While some suppliers suggest room temperature storage is acceptable for short periods, refrigeration is recommended to minimize the risk of degradation over time.

Q2: How sensitive is this compound to air and moisture?

A2: While generally described as stable and easy to handle, heterocyclic compounds, especially those with ester functionalities, can be susceptible to hydrolysis in the presence of moisture. Therefore, it is imperative to keep the container tightly closed to prevent the ingress of atmospheric moisture. For bulk storage, blanketing with an inert gas like nitrogen is a good practice to exclude moisture.[3]

Q3: Is Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate sensitive to light?

A3: Yes, protection from light is recommended. Pyrazole derivatives can be photosensitive and may undergo photochemical reactions upon prolonged exposure to light.[4] To prevent potential photodegradation, store the compound in an opaque container or in a dark location.

Q4: What is the recommended storage temperature for solutions of this compound?

A4: Solutions of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate should also be stored at refrigerated temperatures (2°C to 8°C) and protected from light. The stability in solution will depend on the solvent and the pH. It is advisable to prepare solutions fresh for optimal results. If storage is necessary, use anhydrous solvents and store under an inert atmosphere.

Q5: What are the known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, strong acids, and strong bases. Strong bases can catalyze the hydrolysis of the methyl ester group.[5] Strong acids may also promote hydrolysis or other degradation pathways. Contact with strong oxidizers should be avoided as a general precaution for organic compounds.

Section 2: Troubleshooting Guide for Experimental Use

This section provides practical advice for overcoming common challenges encountered during experiments with Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Q1: I am observing a new, unexpected peak in my NMR/LC-MS analysis after storing my compound in solution. What could it be?

A1: The most likely cause is hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This is more likely to occur if the solvent contains traces of water or if the solution has been stored for an extended period, especially if not refrigerated. Ester hydrolysis can be catalyzed by both acidic and basic conditions.[6][7] To confirm this, you can compare the retention time and mass spectrum with a standard of the carboxylic acid, if available.

Q2: My reaction yield is lower than expected. Could the starting material be the issue?

A2: Low yields can result from degraded starting material. Before starting a reaction, it is good practice to check the purity of your Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, especially if it has been stored for a long time or under suboptimal conditions. A simple purity check by NMR or LC-MS can confirm its integrity. The presence of the hydrolyzed carboxylic acid as an impurity is a common issue that can affect stoichiometry and subsequent reaction efficiency.

Q3: I am having trouble with a Suzuki coupling reaction using this compound. What are some common pitfalls?

A3: Suzuki coupling reactions with chloro-heterocyclic compounds can sometimes be challenging. Here are a few troubleshooting tips:

  • Catalyst and Ligand Choice: Ensure you are using a palladium catalyst and ligand system suitable for coupling with a chlorinated pyrazole. Buchwald and other electron-rich phosphine ligands can be effective.

  • Base Selection: The choice of base is critical. Weaker bases like potassium carbonate or potassium phosphate are often used.[8] Anhydrous couplings with potassium phosphate may require a small amount of water to be effective.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently.

  • Degassing: Thoroughly degas your reaction mixture to prevent oxidation of the palladium catalyst.

Q4: The compound has a yellowish tint, although it is described as a white solid. Is it still usable?

A4: A slight yellowish discoloration may indicate the presence of minor impurities or slight degradation. While it may still be suitable for some applications, for high-purity requirements, it is advisable to purify the material, for example, by recrystallization from a suitable solvent system like ethyl acetate/methanol.[9] Always verify the purity by an appropriate analytical method (e.g., NMR, LC-MS) before use in a critical reaction step.

Section 3: Key Physicochemical and Stability Data

This section provides a summary of important data related to the stability and handling of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

PropertyValue/RecommendationSource
Appearance White to off-white or light yellow solid[9]
Storage Temperature 2°C to 8°C (refrigerated)[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[5]
Light Sensitivity Protect from light[4]
Moisture Sensitivity Store in a dry environment; keep container tightly sealed[3]
Primary Degradation Pathway Hydrolysis of the methyl ester to the carboxylic acid[6][7]

Section 4: Experimental Protocols

This section provides a general protocol for the hydrolysis of the methyl ester, a common transformation for this compound.

Protocol: Hydrolysis of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate to 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid

This protocol is a general guideline and may require optimization based on specific experimental setups.

  • Dissolution: Dissolve Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH)[3] or sodium hydroxide (NaOH) (1.1 to 1.5 eq), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude carboxylic acid can be purified by recrystallization or column chromatography if necessary.

Section 5: Visualized Workflows and Pathways

Decision Workflow for Storage and Handling

storage_workflow start Compound Received check_seal Is container seal intact? start->check_seal store_fridge Store at 2-8°C Protect from light check_seal->store_fridge Yes inspect_damage Inspect for damage and contamination check_seal->inspect_damage No long_term Long-term storage? store_fridge->long_term use_immediately Use immediately or transfer to a suitable container inspect_damage->use_immediately long_term->store_fridge Yes short_term Short-term storage (cool, dark, dry) long_term->short_term No

Caption: Decision workflow for proper storage of the compound.

Potential Degradation Pathway: Ester Hydrolysis

hydrolysis_pathway reactant Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate OCH3 product 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid OH reactant->product H2O / H+ or OH- (Hydrolysis)

Caption: Primary degradation pathway via ester hydrolysis.

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Validation

A Researcher's Guide to Interpreting the Mass Spectrum of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug development. Our objective is to move beyond a mere list of fragments and delve into the causal logic behind the observed fragmentation patterns, empowering researchers to confidently identify this molecule and its analogues. We will compare its fragmentation behavior with logical alternatives and provide the foundational data for robust structural elucidation.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. In the context of novel compound synthesis, it serves as a primary checkpoint for verifying the identity of a target molecule. For a substituted heterocycle like Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, the mass spectrum is rich with information, offering a unique fingerprint derived from its constituent functional groups and the inherent stability of its aromatic core. The interpretation of this spectrum is a deductive process, relying on established principles of ion chemistry and fragmentation mechanisms.

Section 1: The Molecular Ion and the Unmistakable Chlorine Isotopic Signature

The first and most critical step in interpreting any mass spectrum is the identification of the molecular ion (M⁺). This ion provides the molecular weight of the compound. For Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate (C₇H₇ClN₂O₂), the nominal molecular weight is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl).

  • Molecular Formula: C₇H₇ClN₂O₂

  • Nominal Mass Calculation: (7 × 12) + (7 × 1) + 35 + (2 × 14) + (2 × 16) = 186 Da

However, a key structural feature of this molecule is the single chlorine atom. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[1][2] This results in a highly characteristic isotopic pattern for any chlorine-containing fragment. Instead of a single peak for the molecular ion, we observe a pair of peaks:

  • The M⁺ peak at m/z 186 , corresponding to molecules containing the ³⁵Cl isotope.

  • The M+2 peak at m/z 188 , corresponding to molecules with the ³⁷Cl isotope.

The relative intensity of these peaks will be approximately 3:1, directly reflecting the natural abundance of the chlorine isotopes.[3][4] This M⁺/(M+2) signature is the most powerful piece of evidence for the presence of a single chlorine atom in the molecule.

Section 2: Key Fragmentation Pathways and Mechanistic Insights

Upon ionization, the high-energy molecular ion undergoes fragmentation through cleavage of its weakest bonds, leading to the formation of more stable daughter ions. The fragmentation of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is dominated by the influence of the methyl ester group and the chloro-substituent on the stable pyrazole ring.

Pathway A: α-Cleavage and the Loss of the Methoxy Radical (·OCH₃)

The ester functional group is a common site for initial fragmentation. A classic pathway is the cleavage of the C-O single bond, resulting in the expulsion of a methoxy radical (·OCH₃, 31 Da).

[M]⁺ → [M - OCH₃]⁺ + ·OCH₃

This fragmentation is mechanistically favorable because it produces a highly stable acylium ion. The positive charge on the carbonyl carbon is delocalized through resonance with the lone pair on the adjacent oxygen atom. This event will produce a prominent pair of fragment ions:

  • m/z 155 (from the ¹⁸⁶ parent ion)

  • m/z 157 (from the ¹⁸⁸ parent ion)

Crucially, this fragment pair will retain the 3:1 isotopic intensity ratio, as the chlorine atom is still part of the ion structure. The observation of this pair strongly supports the presence of the methyl ester group.

Pathway B: Loss of the Carbomethoxy Group (·COOCH₃)

A more significant fragmentation can occur with the cleavage of the C-C bond between the pyrazole ring and the ester group, leading to the loss of the entire carbomethoxy radical (·COOCH₃, 59 Da).

[M]⁺ → [M - COOCH₃]⁺ + ·COOCH₃

This results in a 4-chloro-1-methyl-1H-pyrazole cation. The expected fragment ions are:

  • m/z 127 (from the ¹⁸⁶ parent ion)

  • m/z 129 (from the ¹⁸⁸ parent ion)

This fragment pair, which will also exhibit the 3:1 isotopic ratio, provides direct evidence for the core pyrazole structure and its substituents, independent of the ester group.

Pathway C: Loss of the Chlorine Radical (·Cl)

The C-Cl bond can also undergo homolytic cleavage to expel a chlorine radical (·Cl, 35 or 37 Da).

[M]⁺ → [M - Cl]⁺ + ·Cl

This fragmentation pathway results in a single, significant peak at:

  • m/z 151 (186 - 35 = 151)

A defining characteristic of this fragment is the absence of an accompanying M+2 peak. Since the chlorine atom has been lost, the isotopic signature disappears. The presence of a peak at m/z 151 without a partner at m/z 153 is strong confirmatory evidence for this fragmentation pathway.

Pathway D: Pyrazole Ring Fragmentation

The pyrazole ring itself is aromatic and relatively stable, but it can undergo fragmentation, typically after the loss of substituents. Common fragmentation patterns for pyrazoles involve the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[5] For example, the [M - Cl]⁺ fragment at m/z 151 could potentially lose HCN (27 Da) to yield a fragment at m/z 124. These pathways are generally less intense than the primary losses from the functional groups.

Section 3: Data Summary and Visualization

For clarity, the key predicted mass fragments are summarized below.

m/z (³⁵Cl / ³⁷Cl) Proposed Fragment Ion Neutral Loss Key Diagnostic Feature
186 / 188[C₇H₇ClN₂O₂]⁺Molecular Ion (M⁺) ; Confirms molecular weight and presence of one Cl atom via ~3:1 ratio.
155 / 157[M - OCH₃]⁺·OCH₃Loss of methoxy group; formation of a stable acylium ion. Retains 3:1 isotopic ratio.
127 / 129[M - COOCH₃]⁺·COOCH₃Loss of the entire methyl ester group. Retains 3:1 isotopic ratio.
151[M - Cl]⁺·ClLoss of chlorine atom; disappearance of the isotopic signature .
59[COOCH₃]⁺C₆H₄ClN₂Fragment corresponding to the methyl ester group itself.

To visualize these relationships, the following fragmentation pathway diagram is provided.

G M Molecular Ion [M]⁺ m/z 186/188 F1 Acylium Ion [M - OCH₃]⁺ m/z 155/157 M->F1 - ·OCH₃ (31 Da) F2 Pyrazole Cation [M - COOCH₃]⁺ m/z 127/129 M->F2 - ·COOCH₃ (59 Da) F3 [M - Cl]⁺ m/z 151 M->F3 - ·Cl (35 Da)

Caption: Predicted EI-MS fragmentation pathway for Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Section 4: Comparative Analysis and Experimental Protocols
Comparison with an Alternative Structure

To underscore the diagnostic power of this fragmentation pattern, let's consider a hypothetical isomer: Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate . While this isomer has the same molecular weight and would exhibit the same M⁺ peak at m/z 186/188, the relative intensities of its fragment ions might differ due to the different electronic environment of the chloro and ester substituents. However, the primary fragmentation pathways (loss of ·OCH₃, ·COOCH₃, and ·Cl) would still be the most probable, leading to the same key m/z values. Distinguishing between such positional isomers often requires more advanced techniques like tandem mass spectrometry (MS/MS) or complementary data from NMR spectroscopy.

The more instructive comparison is with the non-chlorinated analogue, Methyl 1-methyl-1H-pyrazole-3-carboxylate (C₇H₈N₂O₂).

  • Molecular Weight: 152 Da.

  • Mass Spectrum: A single molecular ion peak would appear at m/z 152. All chlorine-related isotopic patterns would be absent. The primary fragments would be [M - OCH₃]⁺ at m/z 121 and [M - COOCH₃]⁺ at m/z 93. This stark difference highlights how the chlorine isotopic signature is a definitive marker for halogenated compounds.

Recommended Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol, ethyl acetate, or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

  • GC Separation: Inject 1 µL of the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure separation from any impurities or residual solvents (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Analysis:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns that are comparable to library spectra.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Data Analysis: Examine the total ion chromatogram (TIC) to find the peak corresponding to the analyte. Extract the mass spectrum for that peak and analyze it for the molecular ion and the key fragments described in this guide. For definitive confirmation, utilize high-resolution mass spectrometry (HRMS) to obtain exact mass measurements, which can confirm the elemental composition of the parent ion and its fragments to within a few parts per million (ppm).

Conclusion

The mass spectrum of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is highly characteristic and allows for its unambiguous identification. The interpretation hinges on a logical, step-by-step analysis. The presence of a 3:1 M⁺/(M+2) peak pair at m/z 186/188 confirms the molecular weight and the presence of a single chlorine atom. Subsequent fragment ion pairs at m/z 155/157 (loss of ·OCH₃) and m/z 127/129 (loss of ·COOCH₃) corroborate the methyl carboxylate structure while retaining the chlorine signature. Finally, the appearance of a fragment at m/z 151 without an M+2 partner confirms the loss of the chlorine atom itself. This self-validating system of evidence provides a robust and trustworthy method for structural confirmation in a research setting.

References
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubChem. (n.d.). Methyl 4-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Wiley Online Library. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • MDPI. (n.d.). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Using isotopic abundance patterns to count the number of chlorine atoms.... Retrieved from [Link]

  • Chemsrc. (2025). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Isotope Effect. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Differentiating Pyrazole Isomers: A Spectroscopic Comparison of 1,3- and 1,5-Disubstituted Pyrazoles

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazoles, a cornerstone of many pharmaceutical agents, often pre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazoles, a cornerstone of many pharmaceutical agents, often present a significant analytical challenge in the form of constitutional isomerism. The regioselectivity of their synthesis is not always absolute, leading to mixtures of isomers, most commonly the 1,3- and 1,5-disubstituted pyrazoles. Distinguishing between these two isomers is critical, as their biological activities can differ significantly. This guide provides an in-depth spectroscopic comparison of 1,3- and 1,5-disubstituted pyrazoles, offering field-proven insights and supporting experimental data to aid in their differentiation.

The Root of the Challenge: Electronic and Steric Divergence

The core difference between 1,3- and 1,5-disubstituted pyrazoles lies in the placement of the substituent at either the C3 or C5 position relative to the N1-substituent. This seemingly minor change induces significant alterations in the molecule's electronic distribution and steric environment, which are directly reflected in their spectroscopic signatures. The lone pair of the pyridine-like nitrogen (N2) exerts a notable anisotropic effect, influencing the chemical environment of the neighboring protons and carbons differently in each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive technique for distinguishing between 1,3- and 1,5-disubstituted pyrazole isomers. The chemical shifts (δ) and coupling constants (J) provide a detailed roadmap to the molecular structure.

¹H NMR Spectroscopy: A Tale of Two Protons

The most telling signal in the ¹H NMR spectrum is that of the C4-proton. In 1,3-disubstituted pyrazoles, the C4-proton is flanked by a carbon (C3) and a nitrogen (N1) atom. In the 1,5-disubstituted isomer, the C4-proton is situated between two carbon atoms (C3 and C5). This difference in the local electronic environment leads to a discernible difference in their chemical shifts.

Generally, the C4-proton in a 1,5-disubstituted pyrazole resonates at a slightly downfield (higher ppm) value compared to the C4-proton in the corresponding 1,3-disubstituted isomer . This is primarily attributed to the deshielding effect of the adjacent N1-substituent in the 1,5-isomer.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Representative Pyrazole Isomers

Position1,3-Diphenyl-5-methyl-1H-pyrazole (1,3-isomer)1,5-Diphenyl-3-methyl-1H-pyrazole (1,5-isomer)[1]
C4-H~6.5 - 6.7~6.28[1]
CH₃~2.3 - 2.5~2.40[1]
Aromatic-H~7.2 - 7.8~7.19 - 7.37[1]

Note: The exact chemical shifts can vary depending on the solvent and the nature of the substituents.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides even more definitive evidence for isomer identification. The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, are highly sensitive to the substitution pattern.

A key diagnostic feature is the chemical shift of the substituted carbons, C3 and C5. In 1,3-disubstituted pyrazoles , the C5 carbon, being adjacent to the N1-substituent, typically appears at a more downfield position compared to the C3 carbon. Conversely, in 1,5-disubstituted pyrazoles , the C3 carbon is generally found at a lower field than the C5 carbon. The chemical shift of the C4 carbon also shows a slight but consistent difference between the two isomers.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Representative Pyrazole Isomers

Position1,3-Diphenyl-1H-pyrazole (1,3-isomer)1,5-Diphenyl-3-methyl-1H-pyrazole (1,5-isomer)[1]
C3~152~148.7[1]
C4~107~107.5[1]
C5~140~142.9[1]
CH₃-13.2[1]

Note: The chemical shifts are influenced by the substituents and the solvent used.

Vibrational Spectroscopy (FTIR): Probing the Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and can offer subtle clues to differentiate between the 1,3- and 1,5-isomers. The primary differences are often observed in the fingerprint region (1600-600 cm⁻¹), which contains complex vibrations characteristic of the entire molecule.

The C=N and C=C stretching vibrations within the pyrazole ring, as well as the C-H bending vibrations, are sensitive to the substitution pattern. While specific band assignments can be complex, a comparative analysis of the spectra of the two isomers will often reveal distinct patterns. For instance, the position and intensity of the ring stretching bands can differ due to the altered symmetry and electronic distribution in the two isomers.

Table 3: General FTIR Absorption Ranges for Substituted Pyrazoles

Functional GroupWavenumber (cm⁻¹)Comments
Aromatic C-H Stretch3100 - 3000
C=N Stretch1600 - 1475Position can vary with substitution.
C=C Stretch1580 - 1450Often multiple bands are observed.
C-H Bending (in-plane)1300 - 1000
C-H Bending (out-of-plane)900 - 675Highly dependent on substitution pattern.

A careful comparison of the fingerprint regions of the synthesized isomers against known standards is the most effective way to utilize FTIR for differentiation.

Mass Spectrometry (MS): Deciphering the Fragmentation Puzzle

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be instrumental in distinguishing between isomers. The fragmentation of the pyrazole ring is influenced by the position of the substituents, leading to characteristic differences in the mass spectra of 1,3- and 1,5-disubstituted pyrazoles.

Upon electron impact (EI), the molecular ion ([M]⁺) of pyrazoles is readily formed. The subsequent fragmentation pathways often involve the loss of small, stable molecules like HCN and N₂. The relative abundance of the fragment ions can be a key differentiator.

For 1,3-disubstituted pyrazoles , a common fragmentation pathway involves the initial loss of the N1-substituent followed by the cleavage of the N1-N2 bond. In contrast, 1,5-disubstituted pyrazoles may exhibit a more prominent loss of the C5-substituent. The fragmentation of phenyl-substituted pyrazoles can also involve rearrangements and the formation of stable aromatic cations.

A detailed analysis of the fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments, can provide compelling evidence for the isomeric structure. For instance, the fragmentation of 1-methyl-3-nitropyrazole shows a distinct pattern compared to 1-methyl-5-nitropyrazole.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following self-validating experimental protocols are recommended.

NMR Spectroscopy Analysis

Caption: Workflow for NMR analysis of pyrazole isomers.

FTIR Spectroscopy Analysis

Caption: Workflow for FTIR analysis of pyrazole isomers.

Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis of pyrazole isomers.

Conclusion: A Multi-faceted Approach for Confident Isomer Assignment

The differentiation of 1,3- and 1,5-disubstituted pyrazole isomers is a critical task in chemical research and development. While each spectroscopic technique provides valuable pieces of the puzzle, a comprehensive and confident structural assignment relies on the synergistic interpretation of data from multiple analytical methods. ¹H and ¹³C NMR spectroscopy typically offer the most definitive evidence, with characteristic chemical shift differences for the pyrazole ring protons and carbons. FTIR provides complementary information on functional groups and the overall molecular fingerprint, while mass spectrometry reveals key differences in fragmentation patterns. By employing the systematic approach and detailed protocols outlined in this guide, researchers can confidently distinguish between these important pyrazole isomers, ensuring the integrity and validity of their scientific endeavors.

References

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  • Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
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Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
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